[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride

Medicinal Chemistry Salt Selection Solubility Optimization

Choose this hydrochloride salt for CNS- and anti-infective-oriented medicinal chemistry. The fixed 4-fluorobenzyl group (optimized lipophilicity for blood-brain barrier penetration) and the free 4-hydroxymethyl alcohol (critical for C-7′ antiplasmodial activity and selective kinase binding) enable SAR that generic scaffolds cannot deliver. As a Rule-of-Three compliant fragment (MW 259.75, TPSA 23.5 Ų), it supports dual-directional growth via the alcohol and piperidine nitrogen. Superior aqueous solubility and handling stability over the free base ensure reproducible multi-step syntheses.

Molecular Formula C13H19ClFNO
Molecular Weight 259.75 g/mol
CAS No. 1332528-57-0
Cat. No. B1396806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride
CAS1332528-57-0
Molecular FormulaC13H19ClFNO
Molecular Weight259.75 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15;/h1-4,12,16H,5-10H2;1H
InChIKeyBKXDDMHDCWWOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride (CAS 1332528-57-0) is a Distinct Piperidine Building Block for CNS and Anti-Infective Research


[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride is a salt-form 1,4-disubstituted piperidine derivative with a molecular weight of 259.75 g/mol [1]. Unlike simple benzylpiperidines, the 4-fluorobenzyl and 4-hydroxymethyl substitution pattern confers distinct physicochemical properties that are directly linked to its utility as a synthetic intermediate in medicinal chemistry programs targeting the central nervous system (CNS) and anti-infective agents [2]. Its structural features enable dual-acting inhibitor designs that are not accessible with non-halogenated or regioisomeric analogs.

Why [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride Cannot be Replaced by Common Analogs in Drug Discovery


Procurement of a generic piperidine methanol scaffold fails to deliver the specific combination of a 4-fluorobenzyl N-substituent and a free hydroxymethyl group at the 4-position. Replacing the 4-fluorobenzyl group with an unsubstituted benzyl or 4-chlorobenzyl alters lipophilicity and electronic surface potential, critical for CNS receptor penetration [1]. Moving the hydroxymethyl group to the 3-position (regioisomeric analog) dramatically changes the molecular geometry and hydrogen-bonding vectors, while the absence of the hydrochloride salt form results in significantly reduced aqueous solubility and handling stability, compromising reaction reproducibility in multi-step syntheses [2]. Class-level evidence from antimalarial research confirms that the alcohol functionality at C-7' (equivalent to the 4-hydroxymethyl group) is a major contributor to selective antiplasmodial activity, an advantage lost with ketone or amine analogs [2].

[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride: Comparative Physicochemical and Functional Differentiation Data


Molecular Weight and Salt-Form Advantage Over the Free Base

The hydrochloride salt of [1-(4-Fluorobenzyl)piperidin-4-yl]methanol exhibits a molecular weight of 259.75 g/mol, compared to 223.29 g/mol for the free base [1], . This salt formation typically enhances aqueous solubility by several orders of magnitude relative to the neutral free base, a critical factor for in vitro assay preparation and in vivo formulation.

Medicinal Chemistry Salt Selection Solubility Optimization

Structural Selectivity for Resistant Plasmodium falciparum via 4-Hydroxymethyl Motif

In a class-level analysis of 1,4-disubstituted piperidines, the closely related analog [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) demonstrated superior activity against artemisinin-resistant Dd2 P. falciparum strains (IC50 1.03–2.52 μg/mL) compared to the chloroquine-sensitive 3D7 strain (IC50 2.51–4.43 μg/mL) [1]. The study explicitly identifies the hydroxyl group at the C-7' position (equivalent to the 4-hydroxymethyl group in our target compound) as a major contributor to antiplasmodial activity and parasite selectivity (Selectivity Index = 15–182) [1]. Ketone and amine analogs lacking this alcohol functionality showed significantly reduced activity.

Antimalarial Research Structure-Activity Relationship Drug Resistance

Predicted Lipophilicity Differentiation from Des-Fluoro and 4-Chlorobenzyl Analogs

The 4-fluorobenzyl substituent in the target compound provides a distinct lipophilicity modulation compared to the unsubstituted benzyl analog (MW 205.30, TPSA 23.5 Ų) [1] and the 4-chlorobenzyl analog (MW 239.74, TPSA 23.5 Ų) . While all three share identical TPSA values (23.5 Ų) due to the same hydroxymethyl-piperidine core, fluorine substitution increases molecular weight and alters electron distribution without the significant steric bulk penalty of chlorine. This fine-tuning is critical for CNS drug candidates where minor halogen changes can drastically affect brain penetration and receptor binding kinetics.

CNS Drug Design Physicochemical Property Optimization Computational Chemistry

Utility as a Key Intermediate in Dual AChE/GSK3β Inhibitor Synthesis for Alzheimer's Disease

The [1-(4-fluorobenzyl)piperidin-4-yl]methanol scaffold has been disclosed as a critical intermediate in the synthesis of 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide, a potent dual inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK3β) [1]. This compound demonstrated the ability to significantly increase acetylcholine levels in the brain without affecting intestinal levels, a differentiation from classical AChE inhibitors. The specific 4-hydroxymethyl group serves as the attachment point for the pyridinyl pharmacophore, a synthetic handle unavailable in 4-unsubstituted or 4-alkyl piperidine analogs.

Alzheimer's Disease Dual Inhibitor Design Synthetic Chemistry

Optimal Use Cases for [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride in Scientific and Industrial Workflows


Synthesis of Strain-Selective Antimalarial Leads Targeting Artemisinin-Resistant P. falciparum

Employ the hydrochloride salt as a core scaffold for generating alcohol-containing 1,4-disubstituted piperidine libraries. The 4-hydroxymethyl group, identified as critical for activity and selectivity in the Ngemenya et al. study [1], can be functionalized to explore structure-activity relationships (SAR) around the C-7' position. The pre-installed 4-fluorobenzyl group ensures initial lead-like properties for cellular penetration. High selectivity indices (SIs = 15–182) reported for close analogs validate the low cytotoxicity risk of this scaffold class.

Development of Brain-Penetrant Dual AChE/GSK3β Inhibitors for Alzheimer's Disease

Utilize the compound as a key intermediate for etherification reactions to install pyridinyl-isonicotinamide pharmacophores, as exemplified in patent literature [1]. The 4-fluorobenzyl moiety provides optimal lipophilicity for passive blood-brain barrier penetration, while the hydrochloride salt ensures aqueous solubility during the multi-step synthesis. This approach avoids intestinal cholinergic side effects by achieving brain-selective acetylcholine elevation.

CNS Drug Discovery Programs Requiring Fine-Tuned Halogen Substitution

In receptor tyrosine kinase or GPCR programs where fluorine substitution is preferred over chlorine for metabolic stability, this building block provides the optimal electronic profile. The 4-fluorobenzyl group, combined with the hydrogen-bonding capacity of the alcohol (2 HBD, 3 HBA) [1], enables precise tuning of target binding while maintaining a low toxicological risk profile. This is supported by the favorable selectivity indices observed in antiplasmodial cytotoxicity assays for the compound class.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

As a low-molecular-weight, rule-of-three compliant fragment (MW 259.75, HBD 2, HBA 3, TPSA 23.5 Ų) [1], the compound is ideally suited for fragment library assembly. The single primary alcohol handle allows for rapid diversification via esterification, etherification, or oxidation, while the basic piperidine nitrogen can be used for secondary amide coupling. This dual functionalization capacity enables two-directional fragment growth.

Quote Request

Request a Quote for [1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.